molecular formula C14H28O2 B15175511 1,3-Dimethylbutyl 2-ethylhexanoate CAS No. 85118-39-4

1,3-Dimethylbutyl 2-ethylhexanoate

Cat. No.: B15175511
CAS No.: 85118-39-4
M. Wt: 228.37 g/mol
InChI Key: YUSDQWVZOMAKLP-UHFFFAOYSA-N
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Description

1,3-Dimethylbutyl 2-ethylhexanoate is an organic compound with the molecular formula C14H28O2. It is an ester formed from the reaction of 1,3-dimethylbutanol and 2-ethylhexanoic acid. This compound is known for its applications in various industrial processes and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethylbutyl 2-ethylhexanoate can be synthesized through an esterification reaction between 1,3-dimethylbutanol and 2-ethylhexanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the desired temperature, and the ester product is separated and purified through distillation.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylbutyl 2-ethylhexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: 1,3-Dimethylbutanoic acid and 2-ethylhexanoic acid.

    Reduction: 1,3-Dimethylbutanol and 2-ethylhexanol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

1,3-Dimethylbutyl 2-ethylhexanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of polymers, coatings, and lubricants due to its chemical stability and desirable physical properties.

Mechanism of Action

The mechanism of action of 1,3-dimethylbutyl 2-ethylhexanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and cellular membranes, influencing metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethylbutyl acetate
  • 2-Ethylhexyl acetate
  • 1,3-Dimethylbutyl propionate

Uniqueness

1,3-Dimethylbutyl 2-ethylhexanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications in different fields.

Properties

CAS No.

85118-39-4

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

4-methylpentan-2-yl 2-ethylhexanoate

InChI

InChI=1S/C14H28O2/c1-6-8-9-13(7-2)14(15)16-12(5)10-11(3)4/h11-13H,6-10H2,1-5H3

InChI Key

YUSDQWVZOMAKLP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)OC(C)CC(C)C

Origin of Product

United States

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